molecular formula C5H8Cl3N3O2 B7982285 (3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride

(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride

Cat. No.: B7982285
M. Wt: 248.5 g/mol
InChI Key: DEEHQPQKBFRWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride” is a research chemical with the CAS number 1431968-09-0 . It has a molecular weight of 248.50 and a molecular formula of C5H8Cl3N3O2 . The compound is also known as “1H-Pyrazole-1-acetic acid, 3-amino-4-chloro-, hydrochloride (1:2)” and "2- this compound" .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string is “InChI=1S/C5H6ClN3O2.2ClH/c6-3-1-9(2-4(10)11)8-5(3)7;;/h1H,2H2,(H2,7,8)(H,10,11);2*1H” and the Canonical SMILES string is "C1=C(C(=NN1CC(=O)O)N)Cl.Cl.Cl" .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a complexity of 166 and is canonicalized. It has a heavy atom count of 11, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 2. It has a rotatable bond count of 2 and a topological polar surface area of 81.1 .

Properties

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2.2ClH/c6-3-1-9(2-4(10)11)8-5(3)7;;/h1H,2H2,(H2,7,8)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEHQPQKBFRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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